molecular formula C10H13Cl3 B1239167 Plocamene D CAS No. 62560-51-4

Plocamene D

Cat. No.: B1239167
CAS No.: 62560-51-4
M. Wt: 239.6 g/mol
InChI Key: UIGKAXNXTQIYIW-FPSIUDEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Plocamene D is a halogenated monoterpene predominantly isolated from the marine red alga Plocamium violaceum. It belongs to the plocamene family, characterized by alicyclic (cyclohexane-based) structures with chlorine and bromine substitutions . The compound is primarily associated with chemotype β (CT-β) populations of P. violaceum, which are geographically concentrated in regions such as Pescadero Beach, California . This compound and its analogs have garnered attention for their ecological roles in chemical defense and their structural complexity, which provides insights into marine natural product biosynthesis .

Properties

CAS No.

62560-51-4

Molecular Formula

C10H13Cl3

Molecular Weight

239.6 g/mol

IUPAC Name

(1R,2R,4S)-2,4-dichloro-1-[(E)-2-chloroethenyl]-1-methyl-5-methylidenecyclohexane

InChI

InChI=1S/C10H13Cl3/c1-7-6-10(2,3-4-11)9(13)5-8(7)12/h3-4,8-9H,1,5-6H2,2H3/b4-3+/t8-,9+,10-/m0/s1

InChI Key

UIGKAXNXTQIYIW-FPSIUDEGSA-N

SMILES

CC1(CC(=C)C(CC1Cl)Cl)C=CCl

Isomeric SMILES

C[C@@]1(CC(=C)[C@H](C[C@H]1Cl)Cl)/C=C/Cl

Canonical SMILES

CC1(CC(=C)C(CC1Cl)Cl)C=CCl

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Plocamene D is distinguished by its alicyclic framework , contrasting with acyclic analogs like preplocamene A (13) and cyclic relatives such as plocamene B (8). Key structural comparisons include:

Compound Structure Type Halogenation Pattern Key Functional Groups Chemotype Association
This compound Alicyclic Mixed Cl/Br Cyclohexane core CT-β
Plocamene B (8) Alicyclic Mixed Cl/Br Cyclohexane core CT-δ, CT-γ
Preplocamene A (13) Acyclic Trihalo (Cl/Br) Linear chain CT-α
Costatol (15) Acyclic Oxygen-containing Epoxide, ether P. costatum
  • Plocamene B (8) : Shares the alicyclic core with this compound but differs in halogen positioning and stereochemistry, as evidenced by NMR and biosynthetic studies .
  • Preplocamenes : Acyclic analogs like preplocamene A (13) lack cyclic features but retain halogenation, suggesting divergent biosynthetic pathways or ecological pressures .
  • Costatol (15) : An oxygenated acyclic analog from P. costatum, highlighting functional group diversity within the broader Plocamium metabolite family .

Ecological Distribution and Chemotypes

The production of this compound and related compounds is tightly linked to chemotype variations in P. violaceum:

  • CT-β : Exclusively produces this compound and lacks preplocamenes, prevalent in Pescadero Beach populations .
  • CT-γ : Contains mixtures of Plocamene B and D, suggesting overlapping biosynthetic capabilities .
  • CT-α and CT-δ : Dominated by preplocamenes and Plocamene B, respectively, with minimal overlap with this compound .

Geographical and environmental factors influence these chemotypes. For example, P. cartilagenium from Tasmania produces acyclic trihalo/pentahalo compounds, while P. oregonum yields Br/Cl-containing acyclics (e.g., compound 2), underscoring species-specific diversification .

Q & A

Q. Q. How can researchers ethically source and document Plocamium specimens for this compound studies?

  • Methodological Answer : Obtain permits for marine collection under local biodiversity regulations. Deposit voucher specimens in accredited herbaria with metadata (location, collector, date). Share raw NMR and MS data in public repositories (e.g., GNPS) to enhance reproducibility and cross-study validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Plocamene D
Reactant of Route 2
Plocamene D

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